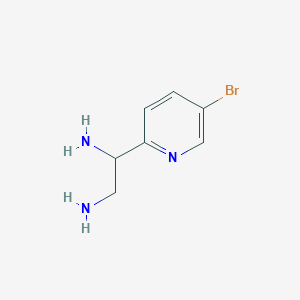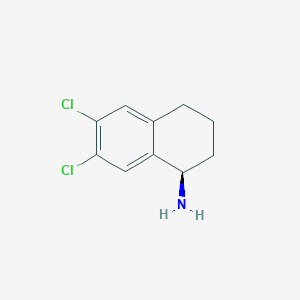
(R)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound characterized by the presence of two chlorine atoms on the naphthalene ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Chlorination: The naphthalene derivative undergoes chlorination to introduce chlorine atoms at the 6 and 7 positions.
Reduction: The chlorinated naphthalene is then subjected to reduction to form the tetrahydronaphthalene structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and reduction processes, followed by efficient amination techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: ®-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced further to modify the tetrahydronaphthalene ring.
Substitution: Substitution reactions can occur at the chlorine atoms or the amine group, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation Products: Various oxidized naphthalene derivatives.
Reduction Products: Further reduced tetrahydronaphthalene compounds.
Substitution Products: New derivatives with different substituents replacing the chlorine atoms or amine group.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ®-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
®-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-2-amine: Similar structure but with the amine group at the 2-position.
(S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with different stereochemistry.
6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure with a hydroxyl group instead of an amine.
Uniqueness: ®-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry and the presence of both chlorine atoms and an amine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
(1R)-6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2/t10-/m1/s1 |
InChI Key |
MWHCNDHYTRDREW-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](C2=CC(=C(C=C2C1)Cl)Cl)N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


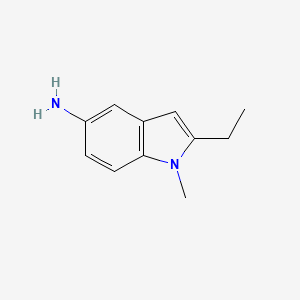
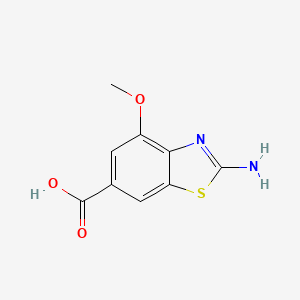
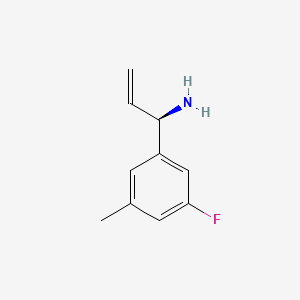
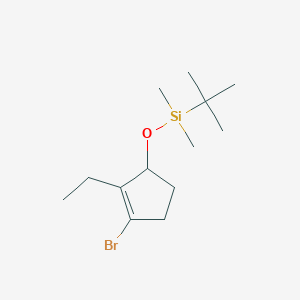

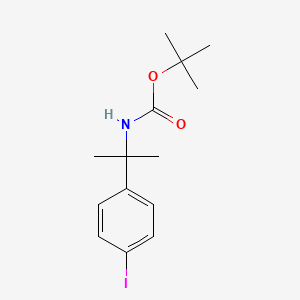
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl thiophene-2-sulfonate](/img/structure/B13034502.png)

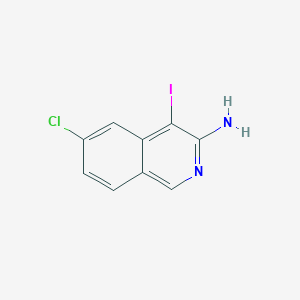

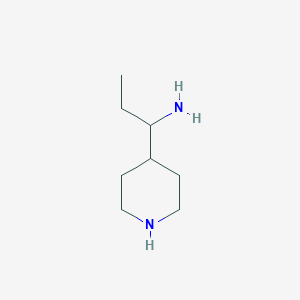
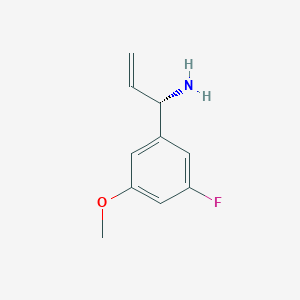
![1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B13034547.png)
